4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride
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Overview
Description
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S2. This compound is known for its unique chemical structure, which includes a thiophene ring substituted with a dimethylcarbamoyl group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production process is designed to be efficient and cost-effective while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, making it useful in enzyme inhibition studies and other biochemical applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the dimethylcarbamoyl group and has different reactivity and applications.
4-(Methylcarbamoyl)thiophene-2-sulfonyl chloride: Similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.
Uniqueness
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the dimethylcarbamoyl and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile reagent in organic synthesis and biochemical research .
Properties
Molecular Formula |
C7H8ClNO3S2 |
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Molecular Weight |
253.7 g/mol |
IUPAC Name |
4-(dimethylcarbamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S2/c1-9(2)7(10)5-3-6(13-4-5)14(8,11)12/h3-4H,1-2H3 |
InChI Key |
GNYUOFMITSXDQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CSC(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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